molecular formula C27H33N5O2S2 B12383129 Carbonic anhydrase inhibitor 15

Carbonic anhydrase inhibitor 15

Cat. No.: B12383129
M. Wt: 523.7 g/mol
InChI Key: JTSHIZSHGRHMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic anhydrase inhibitor 15 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .

Preparation Methods

The synthesis of carbonic anhydrase inhibitor 15 typically involves the reaction of a sulfonamide derivative with a suitable amine or other nucleophile under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Carbonic anhydrase inhibitor 15 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Carbonic anhydrase inhibitor 15 has a wide range of scientific research applications:

Mechanism of Action

Carbonic anhydrase inhibitor 15 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. The compound typically binds to the zinc ion present in the enzyme’s active site, preventing the hydration of carbon dioxide. This inhibition disrupts the enzyme’s ability to regulate pH and ion transport, leading to its therapeutic effects .

Comparison with Similar Compounds

Carbonic anhydrase inhibitor 15 can be compared with other similar compounds, such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase enzymes, this compound may have unique properties, such as higher selectivity for specific isoforms or different pharmacokinetic profiles .

Similar Compounds

Properties

Molecular Formula

C27H33N5O2S2

Molecular Weight

523.7 g/mol

IUPAC Name

1-[[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methyl]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C27H33N5O2S2/c28-36(33,34)25-13-11-23(12-14-25)30-26(35)29-21-27(31-24-9-5-2-6-10-24)16-19-32(20-17-27)18-15-22-7-3-1-4-8-22/h1-14,31H,15-21H2,(H2,28,33,34)(H2,29,30,35)

InChI Key

JTSHIZSHGRHMGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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